2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Thiophenyl Piperidine Intermediate: This involves the reaction of thiophene with piperidine in the presence of a catalyst to form the thiophenyl piperidine intermediate.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiophenyl piperidine intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a different thiophenyl group.
2-(4-Bromophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a bromophenoxy group instead of chlorophenoxy.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-19(2,23-17-5-3-16(20)4-6-17)18(22)21-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJCELPNIUEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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